![molecular formula C11H11Cl2NO2 B14888027 6'-Chlorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14888027.png)
6'-Chlorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-Chlorospiro[azetidine-3,2’-chroman]-4’-one hydrochloride is a synthetic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chlorospiro[azetidine-3,2’-chroman]-4’-one hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions in an alkaline aqueous medium, utilizing microwave irradiation to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions
6’-Chlorospiro[azetidine-3,2’-chroman]-4’-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be carried out using reducing agents to remove oxygen or add hydrogen atoms.
Substitution: Common substitution reactions involve the replacement of a chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
6’-Chlorospiro[azetidine-3,2’-chroman]-4’-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6’-Chlorospiro[azetidine-3,2’-chroman]-4’-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 6-Chlorospiro[chromene-2,4’-piperidine] hydrochloride
- 6-Methylspiro[chromane-2,4’-piperidine] hydrochloride
- 6,8-Dimethylspiro[chromane-2,4’-piperidine] hydrochloride
- 6-Chlorospiro[chroman-4,4’-imidazolidine]-2’,5’-dione
Uniqueness
6’-Chlorospiro[azetidine-3,2’-chroman]-4’-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it valuable for various applications, particularly in drug discovery and material science.
特性
分子式 |
C11H11Cl2NO2 |
|---|---|
分子量 |
260.11 g/mol |
IUPAC名 |
6-chlorospiro[3H-chromene-2,3'-azetidine]-4-one;hydrochloride |
InChI |
InChI=1S/C11H10ClNO2.ClH/c12-7-1-2-10-8(3-7)9(14)4-11(15-10)5-13-6-11;/h1-3,13H,4-6H2;1H |
InChIキー |
PVVNSJPHRURLRQ-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C2=C(C=CC(=C2)Cl)OC13CNC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B14887950.png)
![(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14887961.png)
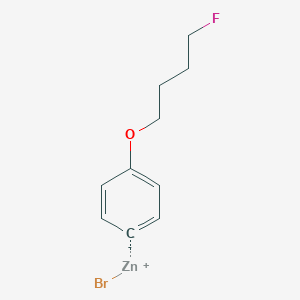
![5'-Bromo-4'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14887978.png)
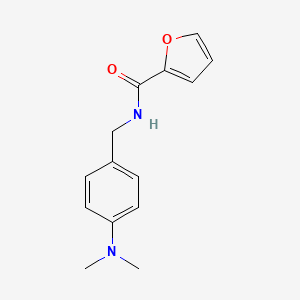
![2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887990.png)
![Rel-(1R,6S)-8-(1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14888000.png)
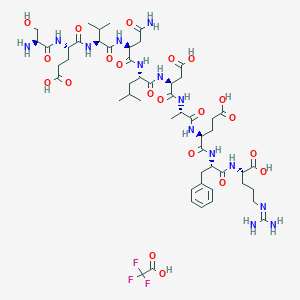
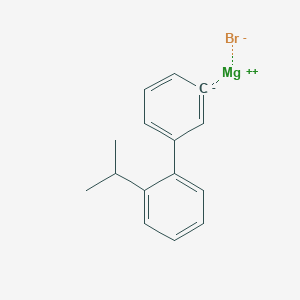
![2-[(3,7,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate sodium salt](/img/structure/B14888015.png)
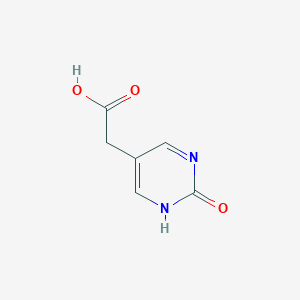
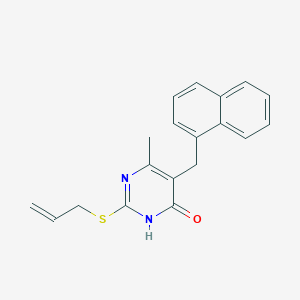
![4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14888036.png)
